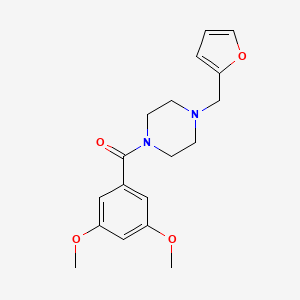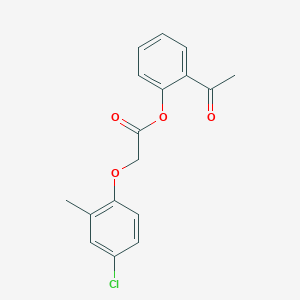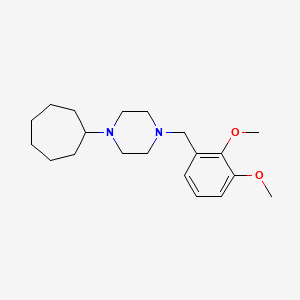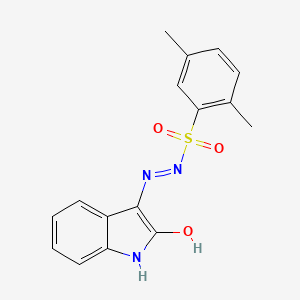
1-(3,5-dimethoxybenzoyl)-4-(2-furylmethyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,5-dimethoxybenzoyl)-4-(2-furylmethyl)piperazine, also known as DFMP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DFMP belongs to the class of piperazine derivatives, which have been extensively studied for their pharmacological properties.
作用機序
The mechanism of action of 1-(3,5-dimethoxybenzoyl)-4-(2-furylmethyl)piperazine is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. 1-(3,5-dimethoxybenzoyl)-4-(2-furylmethyl)piperazine has been shown to interact with several proteins, including G protein-coupled receptors, ion channels, and enzymes, leading to changes in cellular signaling and gene expression.
Biochemical and Physiological Effects:
1-(3,5-dimethoxybenzoyl)-4-(2-furylmethyl)piperazine has been shown to have a wide range of biochemical and physiological effects, including the modulation of neurotransmitter release, inhibition of cancer cell growth, and the reduction of inflammation and pain. 1-(3,5-dimethoxybenzoyl)-4-(2-furylmethyl)piperazine has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
実験室実験の利点と制限
1-(3,5-dimethoxybenzoyl)-4-(2-furylmethyl)piperazine has several advantages for lab experiments, including its relatively simple synthesis method and its ability to modulate multiple signaling pathways in the body. However, 1-(3,5-dimethoxybenzoyl)-4-(2-furylmethyl)piperazine also has some limitations, including its potential toxicity at high doses and the need for further research to fully understand its mechanism of action.
将来の方向性
There are several future directions for research on 1-(3,5-dimethoxybenzoyl)-4-(2-furylmethyl)piperazine, including its potential as a drug candidate for the treatment of various diseases, including cancer and neurological disorders. Further research is also needed to fully understand the mechanism of action of 1-(3,5-dimethoxybenzoyl)-4-(2-furylmethyl)piperazine and to identify any potential side effects or toxicity associated with its use. Additionally, the development of new synthetic methods for 1-(3,5-dimethoxybenzoyl)-4-(2-furylmethyl)piperazine may lead to more efficient and cost-effective production of this compound.
合成法
1-(3,5-dimethoxybenzoyl)-4-(2-furylmethyl)piperazine can be synthesized using a multi-step process involving the reaction of 3,5-dimethoxybenzoyl chloride with 2-furylmethylamine, followed by the cyclization of the resulting intermediate with piperazine. The final product is obtained after purification through column chromatography, yielding a white crystalline solid.
科学的研究の応用
1-(3,5-dimethoxybenzoyl)-4-(2-furylmethyl)piperazine has been studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and cancer research. In medicinal chemistry, 1-(3,5-dimethoxybenzoyl)-4-(2-furylmethyl)piperazine has been shown to exhibit anti-inflammatory and analgesic properties, making it a promising candidate for the development of new drugs. In neuroscience, 1-(3,5-dimethoxybenzoyl)-4-(2-furylmethyl)piperazine has been studied for its effects on the central nervous system, including its ability to modulate neurotransmitter release and synaptic transmission. In cancer research, 1-(3,5-dimethoxybenzoyl)-4-(2-furylmethyl)piperazine has been shown to inhibit the growth of cancer cells, making it a potential anti-cancer agent.
特性
IUPAC Name |
(3,5-dimethoxyphenyl)-[4-(furan-2-ylmethyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4/c1-22-16-10-14(11-17(12-16)23-2)18(21)20-7-5-19(6-8-20)13-15-4-3-9-24-15/h3-4,9-12H,5-8,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBUNFHFIRLVOMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)N2CCN(CC2)CC3=CC=CO3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,5-Dimethoxyphenyl)-[4-(furan-2-ylmethyl)piperazin-1-yl]methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]-N-2-naphthylacetamide](/img/structure/B5726772.png)
![N-{4-[(2-chlorobenzyl)oxy]phenyl}nicotinamide](/img/structure/B5726778.png)
![3-methyl-N-[3-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B5726781.png)


![3-[2-(3-fluoro-4-methoxyphenyl)-2-oxoethoxy]-4-methyl-6H-benzo[c]chromen-6-one](/img/structure/B5726802.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2,2-dimethylpropanamide](/img/structure/B5726805.png)

![N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-methylpropanamide](/img/structure/B5726822.png)

![N-[3,5-bis(trifluoromethyl)phenyl]-4-methylbenzamide](/img/structure/B5726840.png)
![N-[3-(acetylamino)phenyl]-2-chloro-4,5-difluorobenzamide](/img/structure/B5726854.png)

![5,6-dimethyl-2-(2-thienyl)-4H-thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5726871.png)